
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is an organic compound that features both an allyloxy group and a methylpiperazinyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction where an allyl alcohol reacts with an appropriate aniline derivative under basic conditions.
Introduction of the Methylpiperazinyl Group: The methylpiperazinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 4-methylpiperazine under suitable conditions, often in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyl aldehyde or allyl carboxylic acid, while nitration of the aniline ring can produce nitro derivatives.
Applications De Recherche Scientifique
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in the study of biological receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and the intended therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: This compound lacks the allyloxy group but shares the methylpiperazinyl group and aniline core.
3-(Allyloxy)aniline: This compound lacks the methylpiperazinyl group but contains the allyloxy group and aniline core.
Uniqueness
3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the allyloxy and methylpiperazinyl groups, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)-3-prop-2-enoxyaniline |
InChI |
InChI=1S/C14H21N3O/c1-3-10-18-14-11-12(15)4-5-13(14)17-8-6-16(2)7-9-17/h3-5,11H,1,6-10,15H2,2H3 |
Clé InChI |
GQZANQVHLQSZOW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)N)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
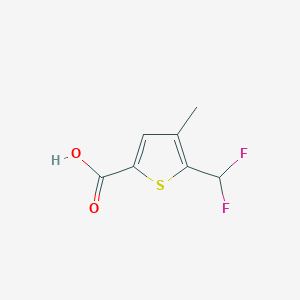
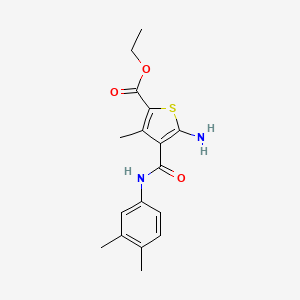
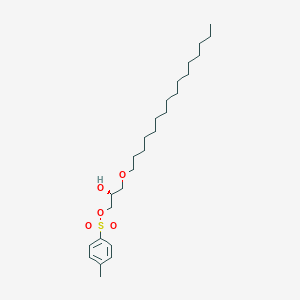
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
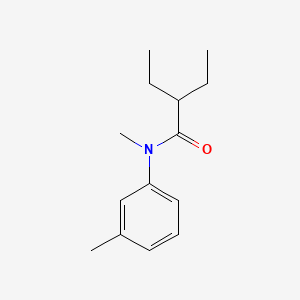

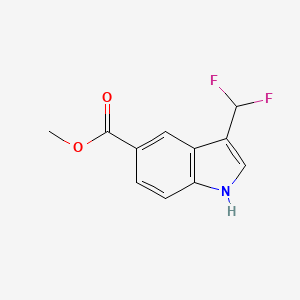
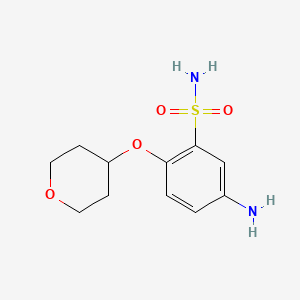
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
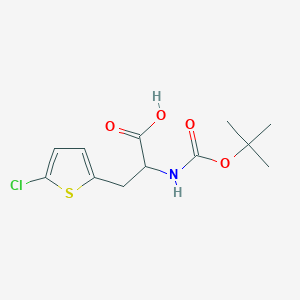
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)
